molecular formula C20H24N2O3S B2574560 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1286710-70-0

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2574560
CAS No.: 1286710-70-0
M. Wt: 372.48
InChI Key: UCOBIDZNYVUXHU-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative of research interest. Oxalamide compounds are a significant class of organic molecules explored in various scientific fields. Some oxalamide derivatives are investigated for their potential as flavor modifiers and tastants in food science research . Other research into structurally related compounds focuses on their interactions with neurological targets, such as the GluN2B subunit of NMDA receptors, to study signal transduction pathways . The specific pharmacological profile, biological activity, and primary research applications of this particular compound are subjects for further investigation. Researchers can utilize this high-purity compound as a reference standard, a building block for further chemical synthesis, or a candidate for in vitro biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(25,12-11-15-7-4-3-5-8-15)14-21-18(23)19(24)22-16-9-6-10-17(13-16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOBIDZNYVUXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydroxy-phenylbutyl intermediate: This can be achieved through the reaction of 2-methyl-4-phenylbutanol with appropriate reagents under controlled conditions.

    Introduction of the methylthio group: This step involves the reaction of the intermediate with a methylthio reagent, such as methylthiol, under specific conditions to ensure selective substitution.

    Oxalamide formation: The final step involves the reaction of the substituted intermediate with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxalamide group would produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.

    Receptor binding: It could interact with cellular receptors, triggering or blocking signaling pathways.

    Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Features

The compound’s structural analogs can be categorized based on substituents at the N1 and N2 positions. Below is a comparative analysis with key oxalamides from the evidence:

Compound Name N1 Substituent N2 Substituent Key Properties/Applications Reference
Target Compound 2-Hydroxy-2-methyl-4-phenylbutyl 3-(Methylthio)phenyl Hypothesized kinase inhibition (inferred from structural analogs) -
N1-(4-(4-Hydroxybenzoyl)Phenyl)-N2-(4-Methoxyphenethyl)Oxalamide (16) 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Antimicrobial activity; synthesized via SnCl₂-mediated reduction and oxalylation (23% dimer impurity)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-Yl)Ethyl)Oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; NOEL = 100 mg/kg/day in rats; high safety margin (>33 million)
N1-(4-Chloro-3-(Trifluoromethyl)Phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-Yl)Oxy)Phenyl)Oxalamide (1c) 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Anticancer activity (kinase inhibition); MP = 260–262°C; IR peaks at 1668 cm⁻¹ (amide I)
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-Yl)Ethyl)Oxalamide 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl Flavoring agent; structurally related to S336; NOEL = 100 mg/kg/day; safety margin >500 million

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